

HM-JF526 NHS for single-molecule localization microscopy (SMLM)

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Compound of Interest

Compound Name: HM-JF526 Nhs

Cat. No.: B11933719

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Technical Application Note: High-Fidelity SMLM with Spontaneously Blinking **HM-JF526 NHS**

Executive Summary

This guide details the application of **HM-JF526 NHS**, a hydroxymethyl derivative of Janelia Fluor® 526, designed specifically for live-cell and fixed-cell Single-Molecule Localization Microscopy (SMLM).[1] Unlike conventional dSTORM dyes (e.g., Alexa Fluor 647) that require toxic reducing buffers and high-power laser switching, HM-JF526 utilizes a tunable intramolecular spirocyclization equilibrium to exhibit spontaneous blinking in physiological buffers (PBS).[1]

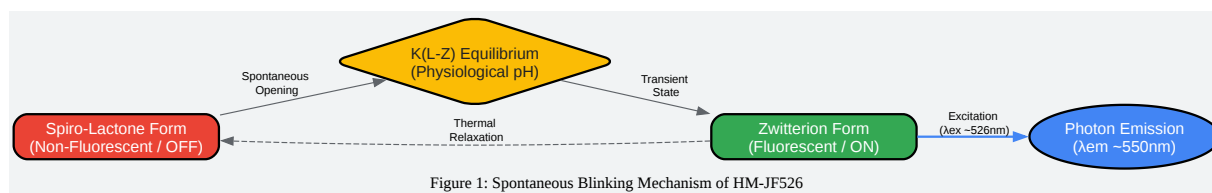
This document provides a validated workflow for conjugating **HM-JF526 NHS** to antibodies, optimizing the Degree of Labeling (DOL), and acquiring super-resolution data with <30 nm localization precision.

Scientific Mechanism: The "Spontaneous Blinking" Paradigm

To achieve super-resolution, fluorophores must cycle between "ON" (fluorescent) and "OFF" (dark) states.[1]

- Traditional dSTORM: Forces dyes into a dark state using high-power lasers and thiols (MEA/BME), which are toxic to live cells.[1]
- HM-JF526 Innovation: The "HM" (hydroxymethyl) modification shifts the Lactone-Zwitterion equilibrium ().[1] The dye exists primarily in a colorless, non-fluorescent spiro-lactone form (OFF) but spontaneously opens to a fluorescent zwitterion form (ON) at a rate compatible with single-molecule detection.[1]

Mechanism Diagram: Intramolecular Spirocyclization



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Caption: The HM-JF526 dye oscillates between a stable dark state (Lactone) and a transient bright state (Zwitterion) without external switching agents.[1]

Protocol A: Antibody Conjugation with HM-JF526 NHS[1]

Objective: Conjugate **HM-JF526 NHS** ester to a secondary antibody (IgG) targeting a DOL of 2–4 dyes per protein. Critical Insight: NHS esters are moisture-sensitive.[1] Hydrolysis competes with conjugation. Anhydrous handling is non-negotiable.

Materials

- Dye: **HM-JF526 NHS** Ester (Store at -20°C, desiccated).[1][2]
- Protein: Secondary Antibody (IgG), 1 mg/mL, BSA-free and Azide-free.[1]
- Solvent: Anhydrous DMSO (freshly opened or stored over molecular sieves).[1]
- Buffer A: 1M Sodium Bicarbonate (NaHCO₃), pH 8.3–8.5.[1]
- Purification: Zeba™ Spin Desalting Columns (7K MWCO).

Step-by-Step Methodology

- Buffer Exchange (Pre-Conjugation):
 - If the antibody is in Tris or contains BSA/Azide, exchange it into PBS using a Zeba spin column.
 - Reasoning: Tris contains primary amines that will react with the NHS ester, neutralizing the dye before it hits the antibody.
- pH Adjustment:
 - Add 10% v/v of Buffer A (NaHCO₃) to the antibody solution.
 - Target: Final pH ~8.3. This deprotonates the lysine -amines, making them nucleophilic for the NHS attack.[1]
- Dye Solubilization:
 - Equilibrate the **HM-JF526 NHS** vial to room temperature before opening (prevents condensation).[1]
 - Dissolve in anhydrous DMSO to a concentration of 10 mM.
- Conjugation Reaction:

- Add the dye to the antibody at a 20:1 Molar Excess (Dye:Protein).[1]
- Calculation: For 100
g IgG (~0.66 nmol), add ~13.2 nmol dye.[1]
- Incubate for 1 hour at Room Temperature in the dark with gentle agitation.
- Purification (Crucial):
 - Remove unreacted free dye using a Zeba Spin Column (equilibrated with PBS).[1]
 - Validation: Free dye causes high background in SMLM.
- Degree of Labeling (DOL) Calculation: Measure Absorbance at 280 nm () and 526 nm ().
[1]
 - (HM-JF526)
112,000 M
cm
(Verify with specific lot).[1]
 - (Correction Factor)
0.16.[1]
 - Target DOL: 2.0 – 4.0.

Protocol B: SMLM Imaging Workflow

Objective: Acquire super-resolution images of microtubules or mitochondria. Advantages: No oxygen scavengers (GLOX) or thiols (MEA) required.[1]

Experimental Setup

- Microscope: TIRF or HILO (Highly Inclined and Laminated Optical sheet) configuration.[1]
- Excitation: 532 nm (preferred) or 514 nm laser.[1]
- Filter Set: Standard Cy3/TRITC emission filter (Bandpass 550/50 nm).
- Camera: EMCCD or sCMOS.[1]

Imaging Steps

- Sample Preparation:
 - Fix cells (e.g., 3% Paraformaldehyde + 0.1% Glutaraldehyde) for 10 min.[1]
 - Permeabilize and block (3% BSA + 0.2% Triton X-100).[1]
 - Stain with Primary Antibody (1 hr).[1]
 - Stain with HM-JF526 Conjugate (1 hr, 2–5 g/mL).[1]
- Imaging Buffer:
 - Use standard PBS (pH 7.4).
 - Note: Unlike Alexa 647, HM-JF526 does not require an oxygen scavenging system.[1] In fact, oxygen scavengers can sometimes inhibit the blinking of HM dyes.
- Acquisition Parameters:
 - Laser Power: Moderate to High (~1–2 kW/cm² at the sample).[1]
 - Exposure Time: 20–50 ms.[1]
 - Frames: Acquire 10,000 – 30,000 frames.

- Observation: You should see sparse, stochastic blinking immediately upon laser activation. No "pumping" phase is needed.

Workflow Diagram

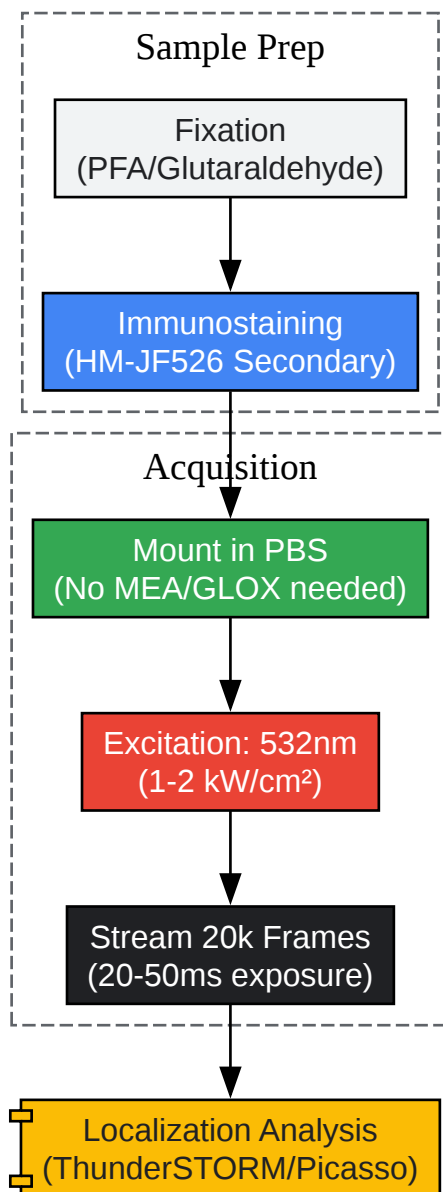


Figure 2: HM-JF526 SMLM Experimental Workflow

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Caption: Streamlined workflow eliminating complex buffer preparation steps typical of dSTORM.

Performance Comparison & Data Analysis

HM-JF526 offers a distinct advantage profile compared to traditional SMLM dyes.[\[1\]](#)

Feature	HM-JF526 NHS	Alexa Fluor 647 (dSTORM)	DNA-PAINT
Blinking Mechanism	Spontaneous (equilibrium)	Photoswitching (Thiol-induced)	Binding/Unbinding kinetics
Buffer Requirement	PBS (Physiological)	GLOX + MEA/BME (Toxic, Reducing)	PBS + Imager Strands
Live Cell Compatible?	Yes	No (Buffer toxicity)	Yes (but slow)
Laser Power	Moderate	Very High	Low
Photon Budget	Medium (~500-800 photons/event)	High (>2000 photons/event)	High
Duty Cycle	Tunable via pH (optimum 7. [1] ⁴)	Dependent on UV activation	Dependent on strand concentration

Data Analysis Expectations:

- Localization Precision (): Expect 20–30 nm (dependent on photon count).[\[1\]](#)
- FWHM (Resolution): Structures like microtubules should resolve to <60–80 nm FWHM.[\[1\]](#)
- Artifacts: Low background due to the non-fluorescent nature of the "OFF" state (Lactone).[\[1\]](#)

Troubleshooting & Optimization

- Low Blinking Density:

- Cause: pH of the imaging buffer is too low (pushes equilibrium too far to Lactone) or too high (pushes to Zwitterion/permanently ON).[1]
- Fix: Ensure imaging buffer is strictly pH 7.4.[3]
- High Background (No Blinking):
 - Cause: Dye hydrolysis during storage or conjugation. Hydrolyzed dye may stick non-specifically.
 - Fix: Use fresh anhydrous DMSO.[4] Perform rigorous desalting after conjugation.
- Photobleaching:
 - Cause: Laser power too high for the specific sample environment.
 - Fix: Reduce laser power density. Although HM-JF526 is robust, the "ON" state is susceptible to bleaching like any rhodamine.[1]

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